molecular formula C18H21ClN4O4S B11991420 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one

Cat. No.: B11991420
M. Wt: 424.9 g/mol
InChI Key: BNGQACMBQLTIFF-UHFFFAOYSA-N
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Description

The compound 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a purine core substituted with multiple functional groups, including a chlorophenoxy group, a hydroxypropyl group, and a propan-2-ylsulfanyl group. These substitutions confer unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while substitution of the chlorophenoxy group can introduce various functional groups.

Scientific Research Applications

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one:

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for biochemical studies.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific applications, particularly in fields requiring precise molecular interactions.

Properties

Molecular Formula

C18H21ClN4O4S

Molecular Weight

424.9 g/mol

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione

InChI

InChI=1S/C18H21ClN4O4S/c1-10(2)28-18-20-15-14(16(25)21-17(26)22(15)3)23(18)8-12(24)9-27-13-6-4-11(19)5-7-13/h4-7,10,12,24H,8-9H2,1-3H3,(H,21,25,26)

InChI Key

BNGQACMBQLTIFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C

Origin of Product

United States

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